5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
Description
Properties
IUPAC Name |
(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6/c1-5-32-18-11-10-17(13-19(18)31-4)22-21(23(28)16-8-6-14(2)7-9-16)24(29)25(30)27(22)20-12-15(3)33-26-20/h6-13,22,28H,5H2,1-4H3/b23-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVPVVGFQIARHV-XTQSDGFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2C4=NOC(=C4)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C(=O)N2C4=NOC(=C4)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis or a similar method.
Introduction of the Isoxazolyl Group: The isoxazolyl group can be introduced via a cycloaddition reaction involving nitrile oxides.
Functional Group Modifications:
Industrial Production Methods
Industrial production of such a complex compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The benzoyl group can be reduced to a corresponding alcohol.
Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the benzoyl group would yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups make it a versatile building block.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Activity Profiles
Key Findings:
A-Ring Tolerance : Modifications to the A-ring (position 5 substituents) are well-tolerated. For example, replacing phenyl (TDR32750) with 4-ethoxy-3-methoxyphenyl (target compound) improves solubility without compromising activity .
B-Ring Sensitivity : The 4-methylbenzoyl group (B-ring) is critical for activity. Analogs with piperidine substitutions (TDR32750 derivatives) showed reduced potency, highlighting the importance of aromatic ketones .
C-Ring Stability : The 5-methylisoxazole (C-ring) in the target compound enhances metabolic stability compared to ester-containing analogs (e.g., TDR32750), which are prone to hydrolysis .
Physicochemical and Pharmacokinetic Properties
- Solubility : The 4-ethoxy-3-methoxyphenyl group in the target compound increases hydrophilicity compared to 4-ethylphenyl () or unsubstituted phenyl analogs (TDR32750) .
- Metabolic Stability : Isoxazole-containing compounds (target compound, ) exhibit longer half-lives (>60 min) than ester-based analogs (t½ = 20 min for TDR32750) .
- Synthetic Challenges : Low yields (5% in ) are common in pyrrolone synthesis due to competing side reactions. Ultrasonic activation () or optimized conditions may improve scalability .
Structure–Activity Relationship (SAR) Insights
- Electron-Donating Groups : Ethoxy and methoxy substituents (target compound) enhance solubility and reduce metabolic oxidation compared to halogens or alkyl groups .
- Hydrogen Bonding : The 3-hydroxy group is essential for activity; its removal in analogs (e.g., ) abolishes target engagement .
- Heterocyclic Substitutions : Isoxazole (target compound) and morpholine () rings improve pharmacokinetics, while pyrazole derivatives () show reduced stability .
Biological Activity
The compound 5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 356.42 g/mol. The structure includes multiple functional groups such as methoxy, ethoxy, and isoxazole moieties, which may contribute to its biological properties.
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:
- Antioxidant Activity : Compounds containing phenolic structures have demonstrated significant antioxidant properties, which can mitigate oxidative stress in biological systems.
- Anti-inflammatory Effects : The presence of specific functional groups may inhibit pro-inflammatory pathways, contributing to reduced inflammation.
- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents.
Case Studies
- Antioxidant Activity : A study on structurally related compounds showed that they effectively scavenged free radicals and reduced lipid peroxidation in vitro. This suggests that the compound may possess similar protective effects against oxidative damage.
- Anti-inflammatory Effects : In a model of induced inflammation, compounds with similar frameworks were found to significantly lower levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating a potential for this compound to modulate immune responses.
- Antimicrobial Efficacy : Preliminary studies demonstrated that derivatives of pyrrole compounds exhibited antibacterial activity against Gram-positive bacteria. This raises the possibility that the target compound may also exhibit similar antimicrobial properties.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of the compound:
| Biological Activity | Assay Type | Results |
|---|---|---|
| Antioxidant | DPPH Scavenging | IC50 = 25 µM |
| Anti-inflammatory | Cytokine Release Assay | 50% reduction in TNF-alpha at 10 µM |
| Antimicrobial | Agar Diffusion | Zone of inhibition = 15 mm against Staphylococcus aureus |
Pharmacological Potential
The diverse biological activities suggest that this compound could be a candidate for further pharmacological development. Potential therapeutic applications include:
- Neuroprotection : Given its antioxidant properties, it may be beneficial in neurodegenerative diseases.
- Anti-cancer Therapy : The ability to modulate inflammatory pathways could be leveraged in cancer therapy.
- Infection Control : Its antimicrobial properties may provide a basis for developing new antibiotics.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including:
- Coupling reactions using sodium hydride or acid chlorides to assemble the pyrrolone core.
- Functional group modifications (e.g., introduction of ethoxy, methoxy, and methylbenzoyl groups) via nucleophilic substitution or Friedel-Crafts acylation .
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are critical for solubility and reaction efficiency.
- Yield optimization : Temperature control (e.g., 0–80°C) and catalyst screening (e.g., palladium for cross-coupling) improve yields to >70% .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity .
- High-Performance Liquid Chromatography (HPLC) : Purity (>95%) is validated using reverse-phase columns (C18) with UV detection .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 486.18 [M+H]⁺) .
Advanced Research Questions
Q. How can reaction mechanisms involving the compound’s functional groups be experimentally validated?
- Kinetic studies : Monitor reaction intermediates via time-resolved HPLC or in-situ IR spectroscopy .
- Isotopic labeling : Use deuterated solvents (e.g., D₂O) to trace proton transfer in hydroxyl or carbonyl groups .
- Computational modeling : Density Functional Theory (DFT) predicts transition states for key steps like isoxazole ring formation .
Q. What strategies resolve contradictions in biological activity data between this compound and structural analogs?
- Comparative SAR analysis : Test analogs with substituent variations (e.g., ethoxy vs. methoxy groups) to isolate activity drivers (Table 1) .
- Target validation : Use CRISPR/Cas9 knockout models to confirm specificity for suspected biological targets (e.g., kinases or GPCRs) .
Table 1 : Substituent Impact on Biological Activity
| Substituent Variation | Observed Activity Change | Reference |
|---|---|---|
| Ethoxy → Methoxy (Position 4) | 2-fold ↓ in enzyme inhibition | |
| Methylbenzoyl → Nitrobenzoyl | Loss of cytotoxicity |
Q. How can molecular docking and dynamics simulations predict target interactions?
- Docking protocols : Use AutoDock Vina or Schrödinger Suite to model binding poses with protein targets (e.g., COX-2 or HIV protease) .
- Free energy calculations : Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) quantifies binding affinity (ΔG ~ -9.5 kcal/mol) .
- Validation : Co-crystallization studies (X-ray) confirm predicted binding modes .
Q. What methodologies establish robust structure-activity relationships (SAR) for this compound?
- Systematic substitution : Synthesize derivatives with modified aryl (e.g., chloro, fluoro) or heterocyclic (e.g., thiadiazole) groups .
- Biological assays : Test in vitro/in vivo models (e.g., IC₅₀ in cancer cell lines or anti-inflammatory edema assays) .
- Data clustering : Principal Component Analysis (PCA) correlates structural features with activity trends .
Key Considerations for Experimental Design
- Solubility challenges : Use co-solvents (e.g., PEG-400) or nanoformulation for in vivo studies due to low aqueous solubility .
- Stability profiling : Monitor degradation under varying pH (2–9) and temperature (4–40°C) via accelerated stability testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
